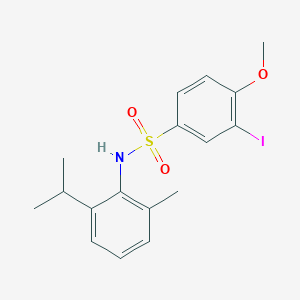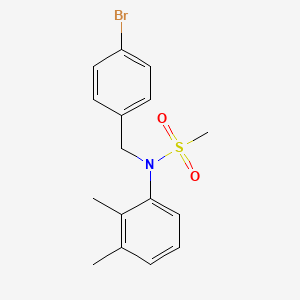![molecular formula C22H13ClN2O5 B3611195 N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B3611195.png)
N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-4-nitrobenzamide
Overview
Description
N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-4-nitrobenzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a unique structure combining a coumarin moiety with a nitrobenzamide group, making it of significant interest in various fields of scientific research, particularly in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-4-nitrobenzamide typically involves a multi-step process:
Formation of the Coumarin Core: The coumarin core can be synthesized via the Pechmann condensation reaction, where phenol reacts with a β-keto ester in the presence of a strong acid catalyst such as sulfuric acid.
Chlorination: The coumarin derivative is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position.
Coupling Reaction: The chlorinated coumarin is coupled with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the Pechmann condensation and chlorination steps, ensuring higher yields and purity. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-4-nitrobenzamide undergoes several types of chemical reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under basic conditions.
Oxidation: The coumarin moiety can undergo oxidation reactions, forming epoxides or hydroxylated derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous solution.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid or potassium permanganate.
Major Products
Reduction: Formation of N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-4-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Hydroxylated or epoxidized coumarin derivatives.
Scientific Research Applications
N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-4-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly targeting kinases and proteases.
Material Science: Its unique structure makes it a candidate for the development of organic semiconductors and photonic materials.
Chemical Biology: It serves as a probe in biochemical assays to study protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of enzymes, such as kinases, inhibiting their activity and thereby affecting cellular signaling pathways.
DNA Intercalation: The coumarin moiety can intercalate into DNA, disrupting the replication process and leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-4-aminobenzamide: A reduced form with an amino group instead of a nitro group.
N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-4-methoxybenzamide: A derivative with a methoxy group.
Uniqueness
N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-4-nitrobenzamide is unique due to its combination of a coumarin core with a nitrobenzamide group, providing distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for diverse scientific investigations.
Properties
IUPAC Name |
N-[3-chloro-4-(2-oxochromen-3-yl)phenyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClN2O5/c23-19-12-15(24-21(26)13-5-8-16(9-6-13)25(28)29)7-10-17(19)18-11-14-3-1-2-4-20(14)30-22(18)27/h1-12H,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOQOZSQBJNMER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=C(C=C(C=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-{[2-(tert-butylamino)-2-oxoethyl]thio}-4-(4-nitrophenyl)-1H-imidazol-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B3611114.png)

![N-[4-(1-ethyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B3611123.png)

![Methyl 4-cyano-5-{[(3,6-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-3-methylthiophene-2-carboxylate](/img/structure/B3611150.png)
![N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B3611162.png)
![N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-(2,4,5-trichlorophenyl)methanesulfonamide](/img/structure/B3611167.png)
![5-methyl-2-[(2-thienylmethyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3611171.png)
![3-amino-4-(methoxymethyl)-6-methyl-N-(2-phenylethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3611174.png)
![ethyl 2-(2-furyl)-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3611177.png)
![3-amino-N-[(4-chlorophenyl)methyl]-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3611183.png)
![4-[(E)-1-cyano-2-{4-[(4-nitrobenzyl)oxy]phenyl}ethenyl]benzonitrile](/img/structure/B3611188.png)

![4-chloro-N-(4-cyano-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl)benzamide](/img/structure/B3611210.png)
